C3a (70-77) TFA

Description

Contextualization within the Human Complement System

The human complement system is a crucial part of the innate immune system, acting as a defense mechanism against pathogens and altered self-cells. researchgate.netreactome.orgfrontiersin.org It is a complex cascade involving numerous proteins that, upon activation, lead to a variety of immune responses, including target cell lysis, opsonization, and the generation of inflammatory mediators. researchgate.netreactome.org Complement activation proceeds through distinct pathways – the classical, lectin, and alternative pathways – all converging to cleave the central complement component, C3. rndsystems.com This cleavage generates several fragments, including the anaphylatoxin C3a. researchgate.netreactome.orgrndsystems.comsinobiological.com

Significance of Anaphylatoxins, Specifically C3a, in Innate Immunity Research

Anaphylatoxins, primarily C3a, C4a, and C5a, are potent mediators of inflammation released during complement activation. researchgate.netreactome.orgfrontiersin.orgkcl.ac.uk These small peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs) expressed on various immune cells, including granulocytes, monocytes, mast cells, and lymphocytes. researchgate.netreactome.orgfrontiersin.org C3a is a key anaphylatoxin involved in initiating and regulating inflammatory responses. reactome.orgkcl.ac.uk It acts as a chemoattractant for certain white blood cells like neutrophils and eosinophils and can induce the degranulation of mast cells, leading to the release of vasoactive amines and increased vascular permeability. sinobiological.commedchemexpress.commedchemexpress.comgenscript.comeurogentec.commolnova.comlabscoop.com Beyond its direct inflammatory roles, C3a also influences adaptive immune responses by modulating the function of cells such as dendritic cells and macrophages. frontiersin.orgkcl.ac.uk Research into C3a and its interactions is vital for understanding the intricate interplay between the innate and adaptive immune systems and its implications in various inflammatory and immunological disorders. researchgate.netfrontiersin.org

Definition and Derivation of C3a (70-77) as a C-Terminal Peptide Fragment

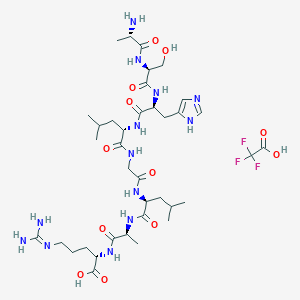

Human C3a is a polypeptide composed of 77 amino acid residues. rndsystems.comsinobiological.com It is generated through the proteolytic cleavage of the alpha chain of the complement C3 precursor protein by complement convertases. rndsystems.com C3a (70-77) is a synthetic octapeptide that corresponds specifically to the eight amino acid residues located at the C-terminal end of the full-length human C3a anaphylatoxin. medchemexpress.commedchemexpress.comgenscript.comeurogentec.commolnova.comlabscoop.comtargetmol.comtargetmol.com This fragment represents a defined segment of the parent molecule. The inclusion of "(TFA)" in the name indicates that the peptide is typically supplied as a salt with trifluoroacetic acid, a common counterion used in peptide synthesis and purification. medchemexpress.comnih.govfishersci.beadvancedchemtech.com Trifluoroacetic acid is a strong organic acid frequently employed in solid-phase peptide synthesis for cleaving peptides from the solid support and removing protecting groups. fishersci.beadvancedchemtech.com

Rationale for Academic Investigation of C3a (70-77) (TFA) as a Functional Mimetic

Academic investigation of C3a (70-77) (TFA) is driven by its ability to function as a mimetic of the full-length C3a protein, particularly concerning certain biological activities. Although it is a much smaller peptide, C3a (70-77) has been shown to retain some of the key biological activities and specificity of the intact C3a anaphylatoxin, albeit typically with reduced potency (around 1-2% of the biological activities of C3a on a molar basis). medchemexpress.commedchemexpress.comeurogentec.comlabscoop.compnas.org

Research has demonstrated that C3a (70-77) can induce histamine (B1213489) release from rat mast cells, promote the contraction of guinea pig ileal tissue, and increase vascular permeability in human skin, mirroring activities of C3a. medchemexpress.commedchemexpress.comgenscript.comeurogentec.commolnova.comlabscoop.com Furthermore, C3a (70-77) exhibits specificity by selectively desensitizing ileal smooth muscle to C3a but not to the related anaphylatoxin C5a, indicating a specific interaction with cellular C3a binding sites. medchemexpress.commedchemexpress.commolnova.com Studies have also shown that C3a (70-77) can directly interact with human mononuclear leukocytes and inhibit the generation of leukocyte inhibitory factor (LIF), similar to the effect of C3a. medchemexpress.commedchemexpress.comnih.govnih.gov

The investigation of this smaller, synthetic peptide allows researchers to probe the structural requirements for C3a receptor binding and activation. medchemexpress.commedchemexpress.com By studying the activity of truncated or modified peptides like C3a (70-77), scientists can gain insights into the essential active site of C3a and how it interacts with its receptor at a molecular level. nih.govnih.gov The relative ease of synthesis and manipulation of this small peptide compared to the full-length protein makes it a valuable tool for dissecting the complex biological roles of C3a in the complement system and innate immunity. pnas.orgnih.gov The presence of TFA as a counterion is a consequence of the peptide synthesis process and is relevant for its handling and solubility properties in a laboratory setting. nih.govfishersci.beadvancedchemtech.com

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQOOSMIYRICB-WCQUZJSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Molecular Features of C3a 70 77 Tfa for Receptor Interaction Studies

Primary Amino Acid Sequence and Nomenclature

C3a (70-77) is an octapeptide that represents the C-terminal sequence of the full-length human C3a protein. The primary amino acid sequence of C3a (70-77) is Alanine-Serine-Histidine-Leucine-Glycine-Leucine-Alanine-Arginine. medchemexpress.comanaspec.comgenscript.com This sequence can be represented using the single-letter code as ASHLGLAR. medchemexpress.comanaspec.comgenscript.com

The nomenclature "C3a (70-77)" indicates that this peptide corresponds to amino acid residues 70 through 77 of the parent C3a molecule. medchemexpress.comgenscript.commedchemexpress.com The addition of "(TFA)" in C3a (70-77) (TFA) specifies that the compound is typically supplied as a salt with trifluoroacetic acid, a common byproduct of solid-phase peptide synthesis. medchemexpress.comchemsrc.comchemscene.com Synonyms for C3a (70-77) (TFA) include Complement 3a (70-77) (TFA). medchemexpress.com

Importance of the C-Terminal Arginine Residue for Biological Specificity and Activity

The C-terminal arginine residue (Arg77) of C3a is indispensable for its binding and biological activity. frontiersin.orgwhiterose.ac.uk The positively charged nature of this arginine residue plays a significant role in the function of C3a. whiterose.ac.uk Removal of the C-terminal arginine, resulting in C3a desArg, leads to a significant loss of the biological activities typically associated with intact C3a. complementtech.comcomplementtech.commerckmillipore.com This occurs rapidly in plasma due to the action of carboxypeptidase N. complementtech.comcomplementtech.commerckmillipore.com

Studies investigating synthetic C3a-related C-terminal oligopeptides have confirmed the essential role of the C-terminal arginine for the expression of biological C3a activity. nih.gov For instance, replacing the C-terminal arginine with a neutral amino acid in related peptides has been shown to result in a substantial loss of binding affinity and activity. whiterose.ac.uk The C-terminal amino acids, particularly the arginine at the very end, are crucial for the interaction with the C3a receptor (C3aR). frontiersin.org

Structural Comparisons with Full-Length C3a and Other C-Terminal Fragments

Full-length human C3a is a 77-residue peptide with a molecular mass of approximately 9 kDa. complementtech.comfrontiersin.org It adopts a structure containing four anti-parallel helical structures stabilized by three disulfide bridges. frontiersin.orglambris.com The C-terminal region, encompassing residues 69-77, is proposed to be a key interaction site with the C3aR. lambris.com

C3a (70-77) is an octapeptide corresponding to the COOH terminus of C3a. chemsrc.comgenscript.commedchemexpress.com While it retains the specificity of C3a, its biological activity is significantly lower, typically exhibiting only 1 to 2% of the activity of the full-length molecule. medchemexpress.comchemsrc.comgenscript.commedchemexpress.com This suggests that while the C-terminal sequence is critical for recognition and specificity, the full biological activity of C3a requires the structural integrity and additional domains present in the full-length 77-residue protein. The core of the full C3a molecule, formed by helices, may serve to stabilize the conformation of the C-terminal region and orient its side chains for optimal receptor interaction. lambris.comnih.gov

Comparisons with other C-terminal fragments, such as the 21-residue peptide C3a (57-77), have shown that longer fragments can exhibit potencies closer to that of natural C3a in certain biological assays. nih.gov However, shorter fragments like the pentapeptide C3a (73-77) are significantly less active than full-length C3a. nih.gov This highlights that while the very C-terminus is essential, residues further upstream also contribute to achieving higher levels of activity, likely by influencing the conformation of the C-terminal segment.

Conformational Analysis and Implications for Receptor Recognition

Conformational studies of C-terminal segments of C3a have provided insights into their behavior in solution and potential implications for receptor binding. Circular dichroism studies of synthetic peptides corresponding to C3a sequences, including C3a (57-77), C3a (65-77), and C3a (73-77), indicate that these peptides tend to assume a random coil conformation in aqueous solution. nih.gov However, in the presence of trifluoroethanol, a solvent that promotes helical structure formation, the longer peptide C3a (57-77) adopts a predominantly alpha-helical conformation. nih.gov Shorter peptides like C3a (65-77) and C3a (73-77) appear to contain beta-turn conformations in this solvent. nih.gov

Crystallographic analysis of full-length human C3a suggests that the C-terminal portion, including residues 73-77, contains an irregular fold resembling a beta-turn. nih.gov However, the proposed interaction site with C3aR involves the C-terminal residues 69-77, which have a predominantly positively charged character. lambris.com The current model for C3a binding to C3aR involves the interaction of this C-terminal tail with an extracellular loop and potentially the transmembrane domains of the receptor. whiterose.ac.uklambris.combiorxiv.org

While free C3a in solution exhibits a four-helix bundle structure, the C-terminal tail appears to adopt a hook-like conformation upon entering the orthosteric pocket of C3aR, based on structural studies of C3a bound to the receptor. biorxiv.org This suggests that the conformation of the C-terminal region, including the C3a (70-77) sequence, may change upon binding to the receptor, transitioning from a more flexible state in solution to a more defined structure that facilitates specific interactions within the receptor binding site. The ability of synthetic peptides like C3a (70-77) to selectively desensitize cells to C3a indicates a specific interaction with C3a binding sites, despite their lower potency compared to the full-length molecule. medchemexpress.commedchemexpress.com

C3a Receptor C3ar Binding and Activation Mechanisms by C3a 70 77

Specificity of C3a (70-77) Interaction with C3aR Binding Sites

Research has demonstrated that the synthetic octapeptide C3a (70-77) interacts specifically with the C3a receptor. A key indicator of this specificity is the phenomenon of cross-desensitization (tachyphylaxis). Smooth muscle preparations that have been exposed to C3a (70-77) become unresponsive to subsequent stimulation by native C3a. pnas.orgmolnova.com This desensitization is specific, as the tissue remains responsive to other stimuli like bradykinin, indicating that C3a (70-77) acts through the C3a-specific cellular binding sites. pnas.org The interaction is highly dependent on the C-terminal residues, as enzymatic removal of the final arginine residue from C3a (70-77) results in a complete loss of biological activity. pnas.org This underscores that both the binding and stimulatory functions of C3a are largely determined by its C-terminal sequence. pnas.org

The binding of C3a to its receptor is understood to involve the C-terminal amino acids, specifically the sequence leucine-glycine-leucine-alanine-arginine (LGLAR). frontiersin.orgfrontiersin.orgnih.gov This region, encompassed by C3a (70-77), is considered the primary binding and effector site. uva.esnih.gov

Molecular Basis of Receptor Activation and Ligand Affinity

The activation of the C3a receptor, a G protein-coupled receptor (GPCR), is critically dependent on the interaction with the C-terminal end of C3a. nih.gov The terminal arginine residue, Arg77, plays a pivotal role in this process. Structural and mutagenesis studies have revealed that Arg77 forms multiple important interactions with residues within the transmembrane domains of C3aR, which are essential for both agonist binding and receptor activation. nih.govembopress.org The removal of this single residue from native C3a to form C3a-desArg completely abrogates its pro-inflammatory activity, highlighting the indispensable nature of the terminal arginine for effective receptor engagement and signal transduction. nih.gov

Two-Site Binding Model of C3a-C3aR Interaction in Research Contexts

A widely accepted model for the interaction between C3a and C3aR is the two-site binding model, which has been supported by mutagenesis and structural studies. uva.esnih.govbiorxiv.org This model proposes two distinct points of contact between the ligand and the receptor:

Site 1 (Secondary/Non-Effector Site): This initial, low-affinity interaction involves cationic residues in the helical core of C3a and anionic residues located in the exceptionally large second extracellular loop (e2 loop) of the C3aR. uva.esnih.gov While a significant portion of this e2 loop can be removed without abolishing C3a binding, sequences adjacent to the transmembrane domains containing multiple aspartate residues are crucial. uva.esnih.gov This site is thought to correctly orient the C3a molecule for the subsequent high-affinity interaction.

Site 2 (Primary/Effector Site): Following the initial tethering, the C-terminal tail of C3a, specifically the LGLAR sequence (residues 73-77), engages with a binding pocket deep within the transmembrane helices of the receptor. uva.esnih.govresearchgate.net This interaction triggers the conformational changes in the receptor necessary for G-protein coupling and downstream signaling. nih.gov

The C3a (70-77) peptide primarily engages with Site 2, which explains its ability to activate the receptor, albeit with lower potency than the full-length C3a, which benefits from the initial binding at Site 1. uva.esnih.gov

Investigations into Receptor Desensitization Induced by C3a (70-77)

Receptor desensitization is a common feature of GPCR signaling, preventing overstimulation. For C3aR, agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs) is a key mechanism of desensitization. plos.org As mentioned, C3a (70-77) can induce specific desensitization of smooth muscle to subsequent stimulation by native C3a, a characteristic that confirms its interaction with the same receptor. pnas.orgmolnova.com

However, research in different cell types has yielded varied results regarding desensitization by C3a (70-77). One study using the RAW264.7 macrophage cell line found that repeated administration of C3a (70-77) did not induce a desensitization mechanism, as a second stimulation still elicited a significant increase in intracellular calcium levels. unimib.it This contrasts with the tachyphylaxis observed in smooth muscle assays. pnas.org The reasons for this discrepancy may lie in cell-type-specific expression of GRKs, phosphatases, or other regulatory proteins involved in the desensitization and resensitization cycle of C3aR. plos.org

Comparative Analysis of C3a (70-77) Potency Relative to Native C3a

The synthetic octapeptide C3a (70-77) qualitatively mimics the biological activities of native C3a, including smooth muscle contraction and increased vascular permeability. pnas.org However, quantitatively, its potency is substantially lower. On a molar basis, C3a (70-77) possesses approximately 1-2% of the biological activity of the full-length C3a protein. pnas.orguq.edu.aumedchemexpress.com

Further research has shown that the biological activity of C-terminal C3a peptides is generally proportional to their length. For instance, a 21-residue C-terminal peptide, C3a (57-77), was found to have comparable agonist activity to native C3a in certain assays, while shorter fragments like C3a (70-77) and C3a (73-77) are progressively less active. uq.edu.auoup.com This indicates that while the core functional determinants are within the C-terminal octapeptide, residues N-terminal to this region contribute significantly to the peptide's ability to bind and activate the receptor with high potency. pnas.orgoup.com

Table 1: Comparative Potency of C3a and its C-terminal Fragments This table is interactive. You can sort and filter the data.

| Compound | Sequence | Relative Potency vs. Native C3a | Key Findings | References |

|---|---|---|---|---|

| Native C3a | (Full 77-amino acid protein) | 100% | Full agonist activity. | pnas.org |

| C3a (57-77) | (21-amino acid peptide) | ~100% | Possesses comparable agonist activity to native C3a in some assays. | uq.edu.auoup.com |

| C3a (65-77) | (13-amino acid peptide) | >1-2% | More potent than C3a (70-77) but less than C3a (57-77). | oup.com |

| C3a (70-77) | ASHLGLAR | 1-2% | Qualitatively mimics C3a activity but with significantly reduced potency. | pnas.orguq.edu.auoup.com |

| C3a (73-77) | LGLAR | <1-2% | Less active than C3a (70-77), highlighting the importance of the full octapeptide sequence. | oup.com |

| C3a-desArg | (C3a without terminal Arg77) | Inactive | Removal of the C-terminal arginine abolishes pro-inflammatory activity. | nih.gov |

Intracellular Signaling Cascades Elicited by C3a 70 77 Tfa

G Protein-Coupled Receptor (GPCR) Signaling Transduction Pathways

The receptor for C3a, and by extension its active fragment C3a (70-77), is the C3a receptor (C3aR), a member of the rhodopsin family of seven-transmembrane G protein-coupled receptors (GPCRs) nih.gov. The interaction of C3a (70-77) with C3aR triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.

The primary signaling pathway activated by C3aR is mediated by the pertussis toxin (PT)-sensitive G protein, Gαi, particularly in immune cells nih.govfrontiersin.org. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels nih.govresearchgate.net. This modulation of cAMP can influence various cellular functions. In some contexts, C3aR can also couple to the PT-insensitive Gα12/13, which is associated with the activation of the ERK1/2 pathway and subsequent cytoskeletal changes nih.govfrontiersin.org.

Upon agonist binding, GPCRs like C3aR are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating a second wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway plos.org.

Table 1: G Proteins and Downstream Effectors in C3a (70-77) Signaling

| G Protein Family | Effector Enzyme/Pathway | Second Messenger | Key Cellular Response |

|---|---|---|---|

| Gαi | Adenylyl Cyclase (inhibited) | cAMP (decreased) | Modulation of cellular metabolism and gene expression |

| Gα12/13 | RhoGEF | RhoA | Cytoskeletal rearrangement |

| βγ subunits | Phospholipase C (PLC) | IP3, DAG | Calcium mobilization, Protein Kinase C activation |

| β-arrestin | ERK1/2 (MAPK) pathway | - | Gene expression, cell proliferation and differentiation |

Calcium Mobilization Dynamics in C3a (70-77)-Stimulated Cells

A hallmark of C3a (70-77) signaling is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) nih.govresearchgate.netnih.gov. This process is initiated by the activation of phospholipase C (PLC) following C3aR engagement nih.gov. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) researchgate.net.

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, leading to the release of Ca²⁺ from the ER into the cytosol researchgate.net.

In addition to the release from intracellular stores, the influx of extracellular calcium is also a critical component of the Ca²⁺ signal. This influx can be mediated by store-operated calcium entry (SOCE), where the depletion of ER calcium stores is sensed by stromal interaction molecules (STIMs) that in turn activate Orai channels in the plasma membrane researchgate.net. Transient receptor potential canonical (TRPC) channels may also be involved in this extracellular calcium entry researchgate.net. Studies in RAW264.7 macrophages have demonstrated that both C3a and C3a (70-77) induce an increase in intracellular Ca²⁺ levels frontiersin.orgnih.gov.

Downstream Signaling Effector Recruitment and Activation

The initial signals generated by G protein activation and calcium mobilization are propagated by a diverse array of downstream effector proteins. These effectors ultimately orchestrate the cellular response to C3a (70-77).

Key downstream signaling pathways and effectors include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK1/2 pathway is consistently activated by C3a-C3aR signaling in various cell types, including neural progenitor cells, astrocytes, and endothelial cells nih.gov. The activation of ERK1/2 can regulate processes such as cell differentiation, migration, and the expression of inflammatory mediators nih.govnih.gov.

Protein Kinase C (PKC): The generation of DAG by PLC leads to the activation of PKC, which can phosphorylate a wide range of target proteins, contributing to diverse cellular responses.

Signal Transducer and Activator of Transcription (STAT): In microglia, C3a-C3aR signaling has been shown to increase the phosphorylation and activation of STAT3, a key regulator of gene expression nih.gov.

Nuclear Factor-kappa B (NF-κB): In some cellular contexts, C3a can induce the release of proinflammatory mediators through pathways that may involve NF-κB activation nih.gov.

Role of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism nih.govbio-rad-antibodies.comwikipedia.org. In the context of C3a (70-77) signaling, the PI3K/Akt pathway is often activated downstream of C3aR.

In mast cells, C3a can promote cytokine production through PI3K/Akt signaling pathways karger.com. In murine dendritic cells, stimulation with C3a leads to an increase in the phosphorylation of both PI3K/Akt and ERK pathways researchgate.net. The activation of PI3K is often mediated by the βγ subunits of the dissociated G protein nih.gov. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt bio-rad-antibodies.comd-nb.info. The recruitment of Akt to the plasma membrane allows for its phosphorylation and activation by other kinases, such as PDK1 and mTORC2 bio-rad-antibodies.com. Once activated, Akt can phosphorylate a multitude of downstream targets to regulate cellular processes.

Table 2: Key Downstream Signaling Pathways Modulated by C3a (70-77)

| Signaling Pathway | Key Activating Molecule(s) | Primary Downstream Effectors | Major Cellular Functions Regulated |

|---|---|---|---|

| MAPK/ERK | Ras, Raf, MEK | ERK1/2 | Cell proliferation, differentiation, migration, inflammation |

| PI3K/Akt | G protein βγ subunits, Receptor Tyrosine Kinases | Akt, mTOR, GSK3β, FOXO | Cell survival, growth, proliferation, metabolism |

| Calcium/Calmodulin | IP3, Calcium | Calmodulin, Calcineurin, CAMKs | Gene expression, cell cycle, apoptosis, muscle contraction |

| NF-κB | IKK complex | p65/p50 heterodimer | Inflammation, immune response, cell survival |

Potential Involvement of STIM-Orai1 and TRPC Channels in Calcium Signaling

As mentioned, the sustained elevation of intracellular calcium often requires the influx of extracellular Ca²⁺. The store-operated calcium entry (SOCE) mechanism is a primary pathway for this influx. This process is orchestrated by stromal interaction molecule (STIM) proteins, which act as Ca²⁺ sensors in the endoplasmic reticulum, and Orai proteins, which form the pore of the Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane nih.govfrontiersin.org.

When ER Ca²⁺ stores are depleted following IP3-mediated release, STIM proteins undergo a conformational change and translocate to regions of the ER in close proximity to the plasma membrane. Here, they interact with and activate Orai1 channels, leading to a sustained influx of Ca²⁺ nih.govfrontiersin.org. Research suggests that C3a (70-77)-induced Ca²⁺ influx could be dependent on the STIM-Orai1 interaction researchgate.net.

In addition to the highly Ca²⁺-selective Orai channels, members of the transient receptor potential canonical (TRPC) family of cation channels are also implicated in SOCE and receptor-operated calcium entry nih.govru.nl. There is evidence for functional coupling between STIM1, Orai1, and TRPC1, suggesting they can form a molecular complex to mediate Ca²⁺ entry ru.nl. The activation of TRPC channels can be initiated by DAG, a product of PLC activity, and they are generally non-selective cation channels, allowing the influx of both Na⁺ and Ca²⁺, which can lead to membrane depolarization nih.gov. The potential involvement of TRPC channels in C3a (70-77)-mediated calcium signaling warrants further investigation to fully elucidate the precise mechanisms of calcium entry in different cell types.

Immunomodulatory and Inflammatory Research Roles of C3a 70 77 Tfa

Modulation of Leukocyte Inhibitory Factor (LIF) Generation by Mononuclear Leukocytes and T Lymphocytes

Studies have shown that human C3a and the synthetic octapeptide C3a (70-77) can inhibit the generation of Leukocyte Inhibitory Factor (LIF) activity by human mononuclear leukocytes and T lymphocytes. This inhibition is concentration-dependent when these cells are cultured with mitogens such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A), or with the antigen streptokinase-streptodornase (SK-SD).

Research indicates that the generation of LIF activity was inhibited by 50% by a 10-8 M concentration of either C3a or C3a (70-77) when PHA or Con A were used as stimuli. However, when SK-SD was the stimulus, a more than 10-fold higher concentration of C3a (70-77) compared to C3a was required to achieve the same level of suppression. The extent of suppression of LIF generation by C3a (70-77) is notable at concentrations of 10-7 M or higher, exceeding 75% at 10-6 M, irrespective of the stimulus used.

The interaction between C3a (70-77) and human mononuclear leukocytes in culture directly results in this concentration-dependent inhibition of LIF generation. Experiments using C3a (70-77)-Sepharose demonstrated its capacity to adsorb or inactivate mononuclear leukocytes necessary for LIF activity generation, establishing a direct interaction.

Effect of C3a (70-77) on LIF Generation Inhibition (50% Inhibition Concentration)

| Stimulus | C3a Concentration (M) | C3a (70-77) Concentration (M) |

| PHA | 10-8 | 10-8 |

| Con A | 10-8 | 10-8 |

| SK-SD | 10-8 | >10-7 |

Effects on T Lymphocyte Migration and Subpopulation Distribution

C3a (70-77) has been observed to inhibit the migration of T lymphocytes. Similar concentrations of C3a (70-77) that inhibited LIF generation also inhibited the migration of T lymphocytes stimulated by alpha-thioglycerol or Con A.

Analysis of lymphocytes after exposure to C3a (70-77)-Sepharose columns revealed a selective depletion of the helper/inducer population of lymphocytes, as determined using monoclonal antibodies to surface antigens. This suggests that C3a (70-77) may play a role in the selective regulation of human T lymphocyte activities. Neither C3a nor C3a (70-77) significantly altered the uptake of [3H]thymidine by human mononuclear cells exposed to PHA, Con A, or SK-SD, indicating no significant impact on general cell proliferation under these conditions.

Influence on Cytokine and Chemokine Secretion Profiles

While research on the direct influence of C3a (70-77) (TFA) on cytokine and chemokine secretion profiles is not extensively detailed in the provided search results, the parent molecule C3a is known to play a role in regulating these mediators. C3a can induce pro-inflammatory cytokine release via engagement with its receptor, C3aR. For instance, C3a is required for the production of CXC chemokines like MIP-2 (CXCL2) and keratinocyte-derived chemokine (KC or CXCL1) by tubular epithelial cells following renal ischemia/reperfusion. This occurs through the activation of the NF-kappaB system.

Given that C3a (70-77) retains some of the biological activities of C3a and interacts with C3a binding sites, it is plausible that it may also influence cytokine and chemokine secretion, albeit potentially with lower potency (1-2% of C3a activity). However, specific research detailing the direct effects of C3a (70-77) (TFA) on the secretion profiles of various cytokines and chemokines by different immune cell types is not prominently featured in the search results.

Regulation of Regulatory T Cell Function and Immune Cell Phenotypes

Direct evidence regarding the specific regulation of regulatory T (Treg) cell function and other immune cell phenotypes by C3a (70-77) (TFA) is limited within the provided search results. However, the parent molecule C3a has been implicated in modulating T cell responses, including potentially suppressing T regulatory cell functions.

Regulatory T cells are a subpopulation of T cells crucial for modulating the immune system, maintaining self-tolerance, and preventing autoimmune diseases. They are generally immunosuppressive and can downregulate the induction and proliferation of effector T cells. While the search results indicate that C3a can influence T effector cell proliferation and T regulatory cell inhibition, and that activated human T lymphocytes express a functional C3a receptor, the specific role of the C3a (70-77) fragment in these processes or in shaping other immune cell phenotypes is not explicitly defined. The observed selective depletion of the helper/inducer T lymphocyte population by C3a (70-77) suggests an influence on T cell subpopulations, but further research is needed to fully understand its impact on Treg function and broader immune cell phenotypes.

Investigation of Mast Cell Degranulation and Vasoactive Amine Release

C3a (70-77) has been investigated for its effects on mast cells, key players in inflammatory responses that release vasoactive amines such as histamine (B1213489) upon degranulation. Research indicates that C3a (70-77) induces histamine release and degranulation of rat mast cells. This is a characteristic activity shared with the parent C3a anaphylatoxin.

Furthermore, C3a (70-77) has been shown to promote the contraction of guinea pig ileal tissue. This effect is consistent with the activity of anaphylatoxins on smooth muscle. C3a (70-77) also selectively desensitizes ileal smooth muscle to C3a but not to human C5a, a related anaphylatoxin. This cross-desensitization suggests a specific interaction of C3a (70-77) with cellular C3a binding sites on these tissues.

Contribution to Enhanced Vascular Permeability in Experimental Systems

C3a (70-77) has been demonstrated to enhance vascular permeability in experimental systems. Studies have shown that this octapeptide increases vascular permeability in human skin. Increased vascular permeability is a hallmark of inflammation, allowing immune cells and proteins to access the affected tissue.

This effect is consistent with the known activities of anaphylatoxins like C3a, which contribute to increased vascular permeability during complement activation. The ability of C3a (70-77) to induce this effect in human skin highlights its potential role in mediating inflammatory responses in experimental models.

Investigation of C3a 70 77 Tfa in Cellular and Tissue Homeostasis Models

Role in Skeletal Homeostasis through Osteoblast and Osteoclast Activity Regulation

The complement system, particularly the C3a/C3a receptor (C3aR) signaling axis, has been identified as a significant modulator of skeletal homeostasis. Both osteoblasts, responsible for bone formation, and osteoclasts, involved in bone resorption, express complement anaphylatoxin receptors, including C3aR. nih.govnih.govguidetomalariapharmacology.orgub.edu This expression pattern suggests that C3a may act as a mediator in regulating the activity of these crucial bone cells.

Studies investigating the role of C3a/C3aR signaling in the skeleton have utilized models such as C3aR-deficient mice. Research in young C3aR-deficient mice demonstrated an enhanced trabecular bone phenotype, characterized by increased trabecular bone volume fraction and number. nih.govnih.gov In vitro studies using cells from these mice revealed a higher number of bone-forming osteoblasts and a reduced number of bone-resorbing osteoclasts compared to wild-type controls. nih.govnih.govub.edu These findings were corroborated by in vivo observations. nih.govnih.gov

Further investigations stimulating primary osteoblasts with exogenous C3a showed an upregulation of C3ar1 and the pro-osteoclastic chemokine Cxcl1. nih.govnih.gov Osteoclast-derived C3 is cleaved to C3a, which has been shown to induce osteoblastogenesis. medchemexpress.com The expression of C3 is increased during osteoclastogenesis, and a C3aR antagonist has been shown to blunt the osteogenic activity of conditioned medium from osteoclasts, while a C3aR agonist promotes osteoblast differentiation.

The C3a/C3aR axis appears to have pro-osteoclastic and anti-osteoblastic actions on the skeleton, influencing osteoimmune crosstalk to regulate skeletal growth. nih.gov While the full-length C3a and its receptor C3aR are clearly implicated in regulating osteoblast and osteoclast activity, specific research detailing the effects of the C3a (70-77) (TFA) fragment in these processes is not extensively reported in the provided search results. However, given that C3a (70-77) is a fragment exhibiting partial C3a activity, it may potentially influence these pathways, albeit with reduced efficacy compared to the full peptide.

Implications for Intestinal Homeostasis and Tissue Regeneration

Emerging evidence suggests a role for the complement system, particularly the C3a-C3aR axis, in maintaining intestinal homeostasis and promoting tissue regeneration. The C3a-C3aR axis has been shown to be important for the function of intestinal stem cells and the formation of intestinal organoids, which are in vitro models used to study intestinal regeneration.

Studies have indicated that intestinal organoid formation is limited when using crypt cells from C3- and C3aR1-deficient mice. The presence of C3a was found to promote the growth of organoids derived from normal mice by supporting Wnt-signaling, but this effect was absent in organoids from C3aR1-deficient mice. Furthermore, C3a enhanced the expression of the intestinal stem cell marker Lgr5 and the cell proliferation marker Ki67 in organoids in a C3aR1-dependent manner.

C3 and C3aR1 expression have been observed to be induced in intestinal crypts in response to ischemia/reperfusion injury, suggesting their involvement in the regenerative response to damage. The C3a/C3aR axis has been suggested to be required for tissue regeneration and repair following acute tissue injury. In a model of colon cancer, the loss of C3aR resulted in an increased tumor number and load, suggesting a protective role for C3aR in intestinal homeostasis.

While the role of the C3a/C3aR axis in intestinal regeneration and homeostasis is supported by these findings, the specific effects of the C3a (70-77) (TFA) fragment in this context are not explicitly detailed in the provided literature. The known partial activity of C3a (70-77) suggests it could potentially influence these processes, but further research with the specific fragment is needed.

Effects on Adipocyte Differentiation and Lipid Metabolism

Research has also explored the influence of C3a and its receptor C3aR on adipocyte differentiation and lipid metabolism. C3a has been reported to increase adipocyte differentiation. The activation of C3aR in adipocytes can lead to calcium influx and potentially modulate lipolysis.

Studies comparing the activity of different peptides related to C3a have provided some insight into the effects of the C3a (70-77) fragment. In 3T3-L1 adipocytes, C3a (70-77) was found to potentiate isoproterenol-induced lipolysis, although it was less efficacious than the peptide TLQP-21. This indicates that the C3a (70-77) fragment retains some ability to influence lipid metabolism in adipocytes, consistent with its known partial biological activity compared to full-length C3a. genscript.commedchemexpress.comnih.govidrblab.netzhanggroup.orgciteab.com

The involvement of C3aR in metabolic processes is further supported by observations linking C3aR expression in adipose tissue to obesity in both humans and mice. Mechanistically, C3aR activation can elicit calcium influx via TRPC channels, leading to the activation of downstream signaling pathways like CaMKII/ERK, which can potentiate βAR-induced lipolysis. The C3a (70-77) fragment, as a partial agonist of C3aR, is therefore a relevant compound for studying the specific structural requirements for C3aR-mediated effects on adipocytes and lipid metabolism.

Mitochondrial C3aR Localization and its Impact on Mitochondrial Respiration under Oxidative Stress

Recent studies have revealed a fascinating aspect of C3aR signaling involving its localization to mitochondria, particularly under conditions of oxidative stress. While C3aR is predominantly found on the plasma membrane, it has also been identified on intracellular membranes, including lysosomes and mitochondria.

Oxidative stress, such as treatment with hydrogen peroxide (H2O2), has been shown to increase the mitochondrial localization of C3aR (mtC3aR) in epithelial cells. This increased localization appears to be dependent on endocytosis and endosomal transport to mitochondria. Under oxidative stress, increased co-localization of C3a and mtC3aR has also been observed.

The activation of mtC3aR by C3a has significant implications for mitochondrial function. Studies using isolated mitochondria from oxidatively stressed cells have demonstrated that C3a binding to mtC3aR increases mitochondrial calcium uptake. This increased calcium uptake can be inhibited by C3aR antagonists, mitochondrial calcium uniporter blockers, and Gαi-protein inhibition, indicating a specific receptor-mediated effect.

Furthermore, activation of mtC3aR has been shown to inhibit mitochondrial respiration in mitochondria isolated from oxidatively stressed cells. Specifically, mtC3aR activation inhibited ADP-driven respiration (State III respiration) and maximal respiratory capacity. This inhibitory effect on respiration could be reversed by a C3aR antagonist or by activating soluble adenylyl cyclase, which is inhibited by the Gαi signaling associated with C3aR. Mitochondria from control cells not subjected to oxidative stress did not exhibit this response to C3a.

These findings highlight a novel role for C3a/C3aR signaling at the mitochondrial level, particularly in the context of oxidative stress, impacting crucial processes like calcium homeostasis and ATP production. While these studies primarily focus on the interaction of full-length C3a with mtC3aR, the C3a (70-77) (TFA) fragment, possessing partial C3a activity, could potentially serve as a tool to further dissect the structural determinants of C3a's effects on mitochondrial function under stress. However, direct experimental data specifically using C3a (70-77) (TFA) to investigate mitochondrial C3aR localization and its impact on respiration under oxidative stress were not found in the provided search results.

Research Methodologies and Experimental Models for C3a 70 77 Tfa Studies

Peptide Synthesis and Purification Techniques

Synthetic peptides identical to the COOH-terminal sequence of human C3a anaphylatoxin, including C3a-(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), have been synthesized using methods such as the solid-phase method. nih.gov This technique allows for the controlled, sequential addition of amino acids to a solid support, building the peptide chain from the C-terminus to the N-terminus. Following synthesis, purification is a critical step to obtain a peptide of sufficient purity for biological assays. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to achieve high purity, often reported as ≥95% peak area by HPLC for C3a (70-77). anaspec.comtargetmol.com The counterion, trifluoroacetate (B77799) (TFA), is often associated with peptides synthesized by solid-phase methods using TFA cleavage cocktails. medchemexpress.commolnova.commolnova.comcreative-biolabs.com

In Vitro Functional Assays for Receptor Agonism and Antagonism

A range of in vitro functional assays are utilized to characterize the biological activities of C3a (70-77) (TFA) and determine its agonistic or antagonistic effects on the C3a receptor. These assays measure various downstream cellular responses triggered by peptide-receptor interaction.

Calcium Flux Assays

Calcium flux assays are employed to measure the increase in intracellular calcium concentration that occurs upon activation of G protein-coupled receptors like C3aR. creative-biolabs.comuq.edu.au These assays typically utilize cells naturally expressing or transfected with C3aR, loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and/or influx from the extracellular environment, which is detected as an increase in fluorescence. This method can be used to assess the potency and efficacy of C3a (70-77) (TFA) as a C3aR agonist or to evaluate its ability to block the calcium response induced by C3a or other agonists, indicating antagonist activity.

Degranulation Assays utilizing C3aR-transfected cells

Degranulation assays measure the release of mediators stored in cellular granules, a process that can be triggered by C3aR activation in certain cell types, such as mast cells. molnova.commolnova.com While traditionally performed with primary cells, using C3aR-transfected cells allows for the study of C3aR-specific degranulation responses in a controlled cellular environment. By transfecting cells with the C3a receptor, researchers can specifically assess the ability of C3a (70-77) (TFA) to induce degranulation through this receptor, independent of other potential cellular targets. This assay can involve measuring the release of specific granule contents, such as histamine (B1213489) or beta-hexosaminidase. molnova.commolnova.com

Smooth Muscle Contraction Assays (e.g., Guinea Pig Ileum/Uterus)

Smooth muscle contraction assays, particularly using isolated guinea pig ileum or uterus tissue, are classical methods for assessing the myoactive properties of peptides like C3a (70-77) (TFA). nih.govanaspec.commolnova.commolnova.comlifetein.comciteab.com These tissues express C3a receptors, and binding of agonists leads to muscle contraction, which can be measured isometrically or isotonically. Studies have shown that synthetic C3a-(70-77) causes contraction of guinea pig ileum and uterus. nih.gov This assay is also valuable for demonstrating the specificity of the peptide's action, as C3a (70-77) has been shown to selectively desensitize ileal smooth muscle to subsequent stimulation by C3a but not by other anaphylatoxins like C5a. medchemexpress.commolnova.commolnova.com This cross-desensitization indicates a specific interaction with cellular C3a binding sites. medchemexpress.commolnova.commolnova.com

| Tissue | Response to C3a (70-77) (TFA) | Specificity | Reference |

| Guinea Pig Ileum | Contraction | Selective desensitization to C3a, not C5a. medchemexpress.commolnova.commolnova.com | nih.govanaspec.commolnova.commolnova.comlifetein.comciteab.com |

| Guinea Pig Uterus | Contraction | Not explicitly stated in snippets, but grouped with ileum. nih.govanaspec.com | nih.govanaspec.com |

| Rat Mast Cells | Histamine release, Degranulation | Not explicitly stated in snippets for specificity. molnova.commolnova.com | molnova.commolnova.com |

Leukocyte Inhibitory Factor (LIF) Generation Assays

C3a (70-77) has been shown to modulate the function of human mononuclear leukocytes. medchemexpress.commolnova.commolnova.commedchemexpress.com Leukocyte Inhibitory Factor (LIF) generation assays are used to measure the ability of C3a (70-77) (TFA) to inhibit the production of LIF evoked by stimuli such as mitogens (e.g., Con A, PHA) or antigens (e.g., SK-SD) in human mononuclear leukocyte cultures. medchemexpress.commolnova.commolnova.commedchemexpress.com The direct interaction of C3a(70-77) with these cells results in a concentration-dependent inhibition of LIF generation. medchemexpress.commolnova.commolnova.commedchemexpress.com This inhibitory effect is significant at concentrations of 10-7 M or higher, exceeding 75% inhibition at 10-6 M, regardless of the stimulus used. medchemexpress.com

Cell-Based Experimental Models

Various cell-based models are utilized to investigate the biological effects and mechanisms of action of C3a (70-77) (TFA). These models allow researchers to study the peptide's influence on cellular functions in a more physiological context.

Human Mononuclear Leukocytes and T Lymphocytes

Human mononuclear leukocytes and T lymphocytes are relevant cell types for studying the immunomodulatory effects of C3a (70-77) (TFA). These cells express C3aR and are involved in various immune responses. medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.govnih.gov

Studies have shown that C3a (70-77) directly interacts with human mononuclear leukocytes in culture, resulting in a concentration-dependent inhibition of the generation of leukocyte inhibitory factor (LIF) evoked by mitogens (like phytohemagglutinin (PHA) and concanavalin (B7782731) A (Con A)) and the antigen streptokinase-streptodornase (SK-SD). medchemexpress.commolnova.commedchemexpress.commedchemexpress.comresearchgate.netnih.gov The extent of LIF generation suppression by C3a (70-77) is significant at concentrations of 10⁻⁷ M or higher, exceeding 75% at 10⁻⁶ M, regardless of the stimulus. medchemexpress.com This inhibitory effect suggests a role for C3a (70-77) in modulating cellular immune responses. C3a (70-77) has also been shown to inhibit the migration of T lymphocytes stimulated by alpha-thioglycerol or Con A. researchgate.netnih.gov Furthermore, experiments using C3a (70-77)-Sepharose demonstrated a direct interaction with mononuclear leukocytes required for LIF activity, leading to a selective depletion of the helper/inducer population of lymphocytes. researchgate.netnih.govnih.gov However, neither C3a nor C3a (70-77) significantly altered the uptake of [³H]thymidine by human mononuclear cells exposed to PHA, Con A, or SK-SD, indicating no significant effect on their proliferation under these conditions. researchgate.netnih.govnih.gov

Macrophage Cell Lines (e.g., RAW264.7)

Macrophage cell lines, such as RAW264.7, are commonly used models for studying macrophage activation and inflammatory responses. plos.orgcreative-biolabs.comresearchgate.netnih.govatcc.orgnih.govisciii.essigmaaldrich.com These cells express C3aR and respond to C3a stimulation. creative-biolabs.comresearchgate.netnih.gov

RAW264.7 cells are a murine macrophage cell line that can be used to study oxidative burst, cytokine production, and macrophage differentiation. atcc.orgnih.govisciii.essigmaaldrich.com While RAW264.7 cells express C3aR, some studies suggest that responses to certain ligands potentially targeting C3aR in these cells might involve alternative receptors or complex intracellular pathways. researchgate.net Research using RAW264.7 cells has investigated the effect of C3a and C3a (70-77) on intracellular calcium levels. researchgate.net Although some studies indicate that C3a and C3a (70-77) can influence intracellular calcium in RAW264.7 cells, the precise mechanisms and the direct contribution of C3aR activation by C3a (70-77) in this specific cell line can be complex and may vary depending on the experimental context and stimuli used. researchgate.net RAW264.7 cells are considered a suitable model for investigating the modulation capability of macrophages in various contexts. nih.gov

Primary Cell Cultures (e.g., Osteoblasts, Retinal Pigment Epithelial Cells)

Primary cell cultures, including osteoblasts and retinal pigment epithelial (RPE) cells, serve as valuable experimental models for investigating the biological activities of complement components and their fragments, such as C3a and its derivatives like C3a (70-77). Research indicates that complement anaphylatoxin receptors, including C3aR, are expressed on osteoblasts and osteoclasts, suggesting a role for C3a in regulating skeletal homeostasis. nih.govlambris.com Studies using primary osteoblasts derived from wildtype mice have shown that stimulation with exogenous C3a can upregulate the expression of C3ar1 and the pro-osteoclastic chemokine Cxcl1. nih.gov This highlights the influence of C3a/C3aR signaling on osteoblast activity and, indirectly, on osteoclast formation, positioning this pathway as a regulator of the young skeleton. nih.gov

Retinal pigment epithelial cells also play a significant role in complement-related research, particularly in the context of macular degeneration. Primary human and porcine RPE cell cultures are utilized to study the effects of complement activation. arvojournals.orgmdpi.comescholarship.orgfrontiersin.orgnih.govangioproteomie.comneuromics.comnih.govinnoprot.com RPE cells are known to express C3aR, and intracellular activation of C3 within RPE cells has been implicated in the pathogenesis of macular degeneration. arvojournals.orgmdpi.com Studies using primary RPE cell cultures have demonstrated that C3a-C3aR signaling can lead to aberrant mTOR activation and altered expression of cytokines, contributing to compromised RPE homeostasis and the formation of sub-RPE deposits. arvojournals.orgmdpi.comnih.gov Treatment of primary RPE cell cultures with recombinant C3a has been shown to stimulate the production of deposits, suggesting C3a generated by RPE is a potential therapeutic target in certain forms of macular degeneration. nih.gov

While direct studies specifically detailing the use of C3a (70-77) (TFA) in primary osteoblast or RPE cultures were not prominently found in the provided search results, the broader context of C3a and its active fragments influencing these cell types is well-established. C3a (70-77) itself is known to interact with human mononuclear leukocytes in culture, demonstrating biological activity in primary cell systems by inhibiting the generation of LIF. medchemexpress.commedchemexpress.com This fragment has also been shown to induce histamine release from rat mast cells and cause contraction of guinea pig ileal tissue. medchemexpress.commedchemexpress.comgenscript.comanaspec.com These findings underscore the utility of primary cell cultures in elucidating the cellular effects of C3a fragments.

Computational and Design Approaches

Computational methods and design approaches are increasingly applied in the study of peptide ligands for receptors like C3aR, offering insights into structure-activity relationships and facilitating the design of novel compounds.

De Novo Peptide Design for C3aR Ligands

De novo peptide design involves the creation of novel peptide sequences with desired properties, such as binding affinity and activity towards a specific target like the C3a receptor. This approach often utilizes computational frameworks that predict amino acid sequences likely to adopt a specific three-dimensional structure or bind to a target protein. nih.govnih.gov For designing C3aR agonists and antagonists, the 3D structure of the endogenous ligand, C3a, can be used as a template. nih.govnih.gov Computational frameworks can generate low-energy amino acid sequences and rank them based on factors like fold specificity or approximate binding affinity to the target receptor. nih.gov

Studies have applied de novo protein design frameworks to create novel C3aR agonists and antagonists. nih.govnih.govgenscript.com These computationally designed peptides are then experimentally validated using assays such as degranulation assays in C3aR-transfected cells or calcium flux assays in monocytic cells. nih.govnih.govgenscript.com While these studies focus on designing new ligands rather than specifically modifying the C3a (70-77) fragment, the principles are relevant to understanding how the structural features of C3a and its active regions, like the C-terminus which includes the 70-77 sequence, can inform the design of C3aR ligands. Structure-activity relationship (SAR) studies based on the C-terminus of C3a have been used to derive small peptide agonists for human C3aR. researchgate.net

Q & A

Q. What is the structural and functional significance of C3a (70-77) (TFA) in complement system research?

C3a (70-77) (TFA) corresponds to the carboxyl-terminal octapeptide of the anaphylatoxin C3a, retaining 1–2% of the biological activity of full-length C3a . It binds specifically to the C3a receptor (C3aR) and is used to study receptor-ligand interactions, inflammatory signaling, and immune cell modulation. Its truncated structure (sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) allows researchers to isolate the bioactive core required for receptor activation while avoiding pleiotropic effects of the full-length protein .

Q. How does the biological activity of C3a (70-77) compare to full-length C3a?

While C3a (70-77) retains receptor specificity, its bioactivity is reduced (1–2% of native C3a) due to the absence of the NH2-terminal structural domains critical for full receptor activation . For example, in human mononuclear leukocyte cultures, C3a (70-77) suppresses leukocyte inhibitory factor (LIF) generation at concentrations ≥10⁻⁷ M, similar to full C3a but requiring higher molar doses . This makes it a useful tool for studying receptor desensitization and partial agonism .

Q. What are the recommended storage and handling protocols for C3a (70-77) (TFA) to ensure experimental reproducibility?

Lyophilized C3a (70-77) (TFA) should be stored at -20°C (short-term) or -80°C (long-term) in airtight containers to prevent moisture absorption . For cell-based assays, reconstitute in sterile water (90 mg/mL solubility at 25°C) and aliquot to avoid freeze-thaw cycles. Note that trifluoroacetate (TFA) counterions (10–45% by weight) may interfere with cellular assays; consider desalting or using TFA-free formulations for sensitive experiments .

Advanced Research Questions

Q. How can researchers optimize the concentration of C3a (70-77) (TFA) in cell-based assays given its reduced bioactivity?

Dose-response curves should be established for each assay system. For example, in suppressing LIF generation, effective concentrations range from 10⁻⁷ M (75% suppression with SK-SD antigen) to 10⁻⁶ M (near-complete inhibition) . Pre-treat cells for 1–24 hours to assess temporal effects on receptor desensitization. Normalize activity to native C3a controls (e.g., 100 nM C3a ≈ 10 μM C3a (70-77)) .

Q. What experimental approaches are recommended to validate C3a receptor (C3aR) specificity when using C3a (70-77) (TFA) as a ligand?

Use cross-desensitization assays: Pre-exposure of tissues (e.g., guinea pig ileum) to C3a (70-77) abolishes subsequent responses to C3a but not C5a, confirming C3aR specificity . Pair with receptor antagonists (e.g., SB 290157) or knockout models to rule out off-target effects. Flow cytometry with anti-C3aR antibodies can verify receptor expression in cellular systems .

Q. How should researchers address contradictory data regarding C3a (70-77)-mediated suppression of leukocyte inhibitory factor (LIF) under different stimulation conditions?

Contradictions may arise from stimulus-specific modulation. For example, C3a (70-77) suppresses LIF by 75% in SK-SD-stimulated cells but requires higher doses for Con A-induced LIF . Control for variables like mitogen type, incubation time, and cell subtype (e.g., T cells vs. monocytes). Validate findings with complementary assays (Boyden chamber chemotaxis vs. capillary tube migration) .

Methodological Considerations

- Bioactivity Validation : Compare C3a (70-77) effects to full-length C3a in parallel assays (e.g., histamine release from mast cells or ileal smooth muscle contraction) .

- TFA Interference : Use dialysis or reversed-phase HPLC to remove TFA salts for in vivo studies or sensitive cell cultures .

- Data Normalization : Calculate peptide net content (50–90% by weight) via amino acid analysis (AAA) or UV spectroscopy to adjust concentrations accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.